molecular formula C13H21NO4S B7559717 N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide

N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide

Cat. No. B7559717
M. Wt: 287.38 g/mol
InChI Key: YDIQAWWGJMSULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide, also known as HPMPA, is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicine. This compound exhibits a broad range of biological activities, including antiviral, antitumor, and immunomodulatory effects.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide involves the inhibition of viral DNA synthesis and the induction of apoptosis in cancer cells. N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide is a prodrug that is converted to its active form, N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide triphosphate, by cellular kinases. N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide triphosphate competes with the natural nucleotides for incorporation into the growing DNA chain, resulting in chain termination and inhibition of viral replication. In cancer cells, N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide activates the apoptotic pathway by inhibiting the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide has been shown to exhibit low toxicity and high selectivity towards viral and cancer cells. It does not affect normal cells or DNA synthesis in uninfected cells. N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide has also been shown to modulate the immune response by stimulating the production of cytokines and enhancing the activity of natural killer cells. In addition, N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide has been investigated for its potential to treat autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide in lab experiments include its broad-spectrum antiviral and antitumor activity, low toxicity, and selectivity towards infected and cancer cells. It can be used in combination with other drugs to enhance their efficacy and reduce the risk of drug resistance. The limitations of using N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide include its poor solubility in water and the need for cellular kinases to activate the prodrug. This can limit its effectiveness in certain cell types and require the use of high concentrations of the drug.

Future Directions

For research on N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. The use of N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide in combination with other drugs and immunotherapies is also an area of interest. In addition, the identification of new targets for N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide and the elucidation of its mechanism of action in different cell types will provide valuable insights into its potential applications in the treatment of viral infections and cancer.

Synthesis Methods

The synthesis of N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 3-hydroxypropylamine and isopropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is obtained after purification by column chromatography. The yield of N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide can be improved by optimizing the reaction conditions and using high-quality reagents.

Scientific Research Applications

N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide has been extensively studied for its antiviral activity against a wide range of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and human papillomavirus (HPV). It has been shown to inhibit viral replication by interfering with the DNA synthesis process and preventing the formation of viral particles. In addition, N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide has been investigated for its antitumor activity against various types of cancer, including breast cancer, lung cancer, and leukemia. It has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

properties

IUPAC Name

N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-11(2)14(9-6-10-15)19(16,17)13-8-5-4-7-12(13)18-3/h4-5,7-8,11,15H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIQAWWGJMSULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCO)S(=O)(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide

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